Ethyl 7-(4-biphenyl)-7-oxoheptanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-oxo-7-(4-phenylphenyl)heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-2-24-21(23)12-8-4-7-11-20(22)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3,5-6,9-10,13-16H,2,4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLHBZHWFPUPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645638 | |
| Record name | Ethyl 7-([1,1'-biphenyl]-4-yl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147862-41-7 | |
| Record name | Ethyl 7-([1,1'-biphenyl]-4-yl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 7 4 Biphenyl 7 Oxoheptanoate and Its Analogues
Established Synthetic Routes and Reaction Conditions
Several well-established synthetic protocols are utilized for the preparation of Ethyl 7-(4-biphenyl)-7-oxoheptanoate. These methods, rooted in fundamental organic reactions, offer reliable pathways to the target molecule.
Acid Chloride Mediated Esterification Approaches
A straightforward and common method for the synthesis of this compound involves the esterification of the corresponding carboxylic acid, 7-(4-biphenyl)-7-oxoheptanoic acid. This transformation is typically achieved by first converting the carboxylic acid to its more reactive acid chloride derivative, 7-(4-biphenyl)-7-oxoheptanoyl chloride.
The activation of the carboxylic acid is generally performed using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with ethanol (B145695) in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent hydrolysis of the acid chloride. Progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product is purified using techniques like column chromatography.
A general representation of this two-step process is as follows:
Step 1: Formation of the Acid Chloride 7-(4-biphenyl)-7-oxoheptanoic acid + SOCl₂ → 7-(4-biphenyl)-7-oxoheptanoyl chloride
Step 2: Esterification 7-(4-biphenyl)-7-oxoheptanoyl chloride + CH₃CH₂OH → this compound
| Reactants | Reagents | Solvent | Conditions | Product |
| 7-(4-biphenyl)-7-oxoheptanoic acid, Ethanol | Thionyl chloride, Pyridine | Dichloromethane | Anhydrous, Room Temperature to Reflux | This compound |
Oxidative Synthesis Pathways from Precursors
Oxidative methods provide an alternative route to construct the keto-ester functionality. One such pathway can commence from more saturated precursors, such as cycloheptanone (B156872) derivatives. This approach involves a series of oxidation and esterification steps to arrive at the target molecule.
For instance, a cycloheptanone precursor can be treated with an oxidizing agent like potassium persulfate in the presence of ethanol. This step can be followed by a subsequent oxidation, for example, using pyridinium (B92312) chlorochromate (PCC), to yield the desired ketone intermediate. The final step involves the esterification of the carboxylic acid functionality, which can be achieved by reacting with an ethylating agent like ethyl bromide under basic conditions.
| Starting Material | Oxidizing Agent(s) | Esterification Reagent | Key Intermediates | Product |
| Cycloheptanone derivative | Potassium persulfate, Pyridinium chlorochromate (PCC) | Ethyl bromide | Keto-acid intermediate | This compound |
Another approach involves the direct oxidative esterification of ketones. For example, acetophenones can be converted to α-ketoesters in the presence of an iodine-based system and potassium xanthate, where the xanthate serves as the alkoxy source. organic-chemistry.org
Palladium-Catalyzed Coupling Strategies (e.g., Suzuki-Miyaura Variations)
The construction of the biphenyl (B1667301) core of the target molecule is often efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. nih.govcardiff.ac.uknbinno.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
For the synthesis of this compound, a plausible strategy would involve the coupling of a 4-halophenyl-7-oxoheptanoate derivative with phenylboronic acid. For example, Ethyl 7-(4-bromophenyl)-7-oxoheptanoate could be coupled with phenylboronic acid using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium on carbon (Pd/C), and a base like sodium carbonate or potassium phosphate. The reaction is typically carried out in a solvent mixture, such as toluene/water or dioxane/water.
A general reaction scheme is as follows:
Ethyl 7-(4-bromophenyl)-7-oxoheptanoate + Phenylboronic acid --(Pd catalyst, Base)--> this compound
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd/Polymer Composite | K₂CO₃ | H₂O/EtOH | Up to 100% (in flow) researchgate.net |
| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)₂ | K₃PO₄ | Ethanol | Good to Excellent wikipedia.org |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Not specified nih.govresearchgate.net |
The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be tolerated, making it a powerful tool in the synthesis of complex biphenyl derivatives. byjus.com
Reductive Coupling and Alkylation Approaches (e.g., Ullmann and Grignard Type Reactions)
Classical reductive coupling methods, such as the Ullmann reaction, provide a means to form the biphenyl C-C bond, typically from two aryl halide molecules in the presence of copper. researchgate.netthermofisher.com While traditionally requiring harsh conditions, modern variations have improved the scope and mildness of this reaction. lookchem.com The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. google.com
Grignard reactions are fundamental in the formation of carbon-carbon bonds and can be employed in the synthesis of the target molecule. A plausible approach would involve the preparation of a Grignard reagent from a 4-halobiphenyl, such as 4-bromobiphenyl. This organometallic species can then react with a suitable electrophile containing the seven-carbon chain with the ester functionality. For example, the Grignard reagent could react with ethyl 6-(chloroformyl)hexanoate.
A general scheme for a Grignard-based synthesis is:
4-Bromobiphenyl + Mg → 4-Biphenylmagnesium bromide 4-Biphenylmagnesium bromide + ClCO(CH₂)₅COOEt → this compound
| Organometallic Reagent | Electrophile | Solvent | Key Features |
| 4-Biphenylmagnesium bromide | Ethyl 6-(chloroformyl)hexanoate | Diethyl ether, THF | Formation of a new C-C bond by nucleophilic acyl substitution. |
Reductive alkylation of nitriles with aldehydes or ketones, catalyzed by transition metals like cobalt, offers another pathway to secondary alkylamines, which could be precursors to more complex structures. nih.gov While not a direct route to the target keto-ester, these methods highlight the diversity of reductive coupling strategies in organic synthesis.
Emerging and Advanced Synthetic Strategies
In addition to established methods, modern synthetic chemistry offers advanced strategies that can provide advantages in terms of efficiency, safety, and scalability.
Flow Reactor Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering benefits such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. nih.govbeilstein-journals.org The synthesis of ketoesters is an area where flow chemistry has been successfully applied.
A flow chemistry setup for the synthesis of α-ketoesters has been reported using a Uniqsis FlowSyn™ continuous flow reactor. nih.govbyjus.com This system allows for precise control over reaction parameters such as temperature, pressure, and residence time. In a typical setup, streams of reactants are pumped and mixed in a T-piece before entering a heated reactor coil or column. The product stream can then be collected, and in some cases, purification can be integrated into the flow process.
| Reactor Type | Key Features | Advantages in Ketoester Synthesis | Example Application |
| Uniqsis FlowSyn™ | Dual channel pumps, heated coils/columns | Precise control of reaction conditions, enhanced safety, potential for automation | Synthesis of α-ketoesters via a catch and release protocol nih.govbyjus.com |
| Microreactors | High surface area-to-volume ratio | Rapid mixing and heat transfer, reduced reaction times | Enantioselective aldol (B89426) reactions |
While a specific flow synthesis for this compound has not been detailed in the reviewed literature, the general methodologies for synthesizing ketoesters and for performing Suzuki-Miyaura couplings in flow researchgate.net suggest that such a process is highly feasible.
Photo- and Electrocatalytic Synthetic Approaches
Modern synthetic chemistry has embraced photo- and electrocatalytic methods for their ability to activate organic substrates through electron or energy transfer pathways, often under mild conditions. nih.gov For the synthesis of ketoesters and aromatic ketones, structurally related to this compound, these techniques provide novel routes for C-C bond formation and functionalization.
Photocatalysis utilizes visible light to excite a photocatalyst, which can then mediate chemical transformations. nih.gov For instance, the synthesis of γ-ketoesters can be achieved through a photocatalytic methodology involving the selective cross-coupling of α-ketoacids with maleic anhydrides, where CO2 is the only byproduct. organic-chemistry.org Transition metal complexes, such as those of iridium and ruthenium, are common photocatalysts that can absorb visible light and initiate reactions like the functionalization of aromatic β-ketoesters. nih.govnih.gov These reactions can be directed towards different outcomes by tuning the reaction conditions to favor either energy or electron transfer mechanisms. nih.gov A visible-light-induced aerobic C-H oxidation reaction, using CeCl3 as a photosensitizer in water, has been developed for the production of aromatic ketones, which is an economical and environmentally friendly approach. chemistryviews.org
Electrocatalysis offers another sustainable avenue for synthesis, using electrical current to drive chemical reactions. This method can be applied to the synthesis of β-functionalized ketones from tertiary cycloalkanols through an oxidative ring-opening process. acs.org Mechanistic studies suggest the formation of α,β-unsaturated ketones as key intermediates, which then undergo Michael addition with nucleophiles. acs.org Furthermore, the synthesis of biphenyl compounds, a key moiety in the target molecule, can be catalyzed by electrogenerated nickel complexes. acs.org Electrochemical approaches are attractive for their operational simplicity and safety. mdpi.com
Chemoenzymatic and Biocatalytic Syntheses
The integration of enzymatic methods with traditional organic synthesis, known as chemoenzymatic synthesis, and the direct use of biological systems, or biocatalysis, offer high selectivity and mild reaction conditions. mdpi.com These approaches are particularly valuable for the synthesis of complex molecules with specific stereochemistry.
Chemoenzymatic strategies combine the strengths of chemical and enzymatic reactions. For example, a concise chemoenzymatic synthesis of prostaglandins (B1171923) has been developed, which could be conceptually applied to other complex molecules. researchgate.net The synthesis of sugar esters of fatty acids via chemoenzymatic routes provides advantages in structural control, product purity, and industrial scalability. mdpi.com Lipases, esterases, and proteases are commonly used enzymes for the esterification of biomolecules. mdpi.com A one-pot chemoenzymatic strategy has also been developed for the synthesis of α-hydroxy half-esters through a cascade catalysis involving an asymmetric Ca2+-catalyzed rearrangement and an enzymatic hydrolysis. acs.org
Biocatalysis leverages enzymes or whole-cell systems to perform chemical transformations with high specificity. nih.gov The asymmetric bioreduction of aromatic and heteroaromatic ketones into optically active alcohols has been demonstrated using Lactobacillus senmaizukei as a whole-cell catalyst. tandfonline.com This method represents a green synthesis route for producing chiral secondary alcohols. tandfonline.com Carbonyl reductases are a class of enzymes that have been identified through functional metagenomics and show applicability in industrial biocatalysis for the reduction of ketones. almacgroup.com The enzyme transketolase, for instance, catalyzes asymmetric carbon-carbon bond formation and can be used to produce dihydroxyketones. ucl.ac.uk Whole-cell biotransformations are often more stable and can feature internal cofactor regeneration, which is crucial for reductase-catalyzed reactions. nih.govresearchgate.net
Comparative Analysis of Synthetic Efficiencies and Green Chemistry Metrics
A critical evaluation of different synthetic methodologies involves assessing their efficiency, environmental impact, and potential for industrial application. This comparative analysis is essential for selecting the most sustainable and economically viable route for the synthesis of this compound and its analogues.
Yield and Purity Assessment Across Methodologies
For example, the synthesis of β-keto esters from carboxylic acids has been reported with yields ranging from 65% to 96%. nih.gov In biocatalytic reductions of aromatic ketones, good yields (58–95%) have been achieved. tandfonline.com Chemoenzymatic synthesis of certain CoA-thioesters has been accomplished with yields of 40% or higher. nih.gov The purity of enzymatically synthesized products is often high due to the high selectivity of enzymes, which can simplify purification processes. mdpi.com
Below is an interactive data table illustrating typical yields for different synthetic approaches for analogous compounds.
| Synthetic Methodology | Analogue Compound Class | Typical Yield (%) | Purity Notes |
| Photocatalysis | γ-Ketoesters | Good to Excellent | High, dependent on selectivity |
| Electrocatalysis | β-Functionalized Ketones | 51-55% | Generally high |
| Chemoenzymatic | α-Hydroxy Half-esters | High | High enantiomeric purity |
| Biocatalysis | Chiral Secondary Alcohols | 58-95% | Excellent enantioselectivity |
Atom Economy and Environmental Impact Considerations
Green chemistry metrics provide a framework for evaluating the environmental performance of chemical processes. mdpi.com Atom economy, which measures the proportion of reactant atoms incorporated into the final product, is a key metric. oulu.fi C-H oxygenation is a highly atom-economical strategy for the synthesis of aromatic ketones. chemistryviews.org
The environmental impact is also assessed by considering the use of hazardous substances and the generation of waste. nih.gov Photo- and biocatalytic reactions often occur under mild conditions, reducing energy consumption. nih.govresearchgate.net The use of water as a solvent in some photocatalytic processes further enhances their green credentials. chemistryviews.org Biocatalytic ketone reduction is considered a green and efficient route to enantiopure alcohols. nih.gov
The following table provides a conceptual comparison of green chemistry metrics for different synthetic approaches.
| Metric | Photocatalysis/Electrocatalysis | Chemoenzymatic/Biocatalysis | Traditional Synthesis (Conceptual) |
| Atom Economy | Potentially High | Generally High | Variable, often lower |
| Solvent Use | Can use green solvents like water | Often aqueous media | Often organic solvents |
| Energy Consumption | Lower (ambient temp) | Lower (mild conditions) | Often requires heating/cooling |
| Waste Generation | Can be low | Biodegradable catalysts | Can be significant |
Scalability and Industrial Applicability of Synthetic Routes
The transition of a synthetic method from the laboratory to an industrial scale depends on factors like cost, safety, and robustness of the process. Chemoenzymatic synthesis of sugar esters is noted for its industrial scalability under defined conditions. mdpi.com Biocatalytic processes are increasingly recognized for their potential in industrial applications due to their high selectivity and mild operating conditions. almacgroup.com
The scalability of photocatalytic and electrocatalytic methods is an active area of research. While challenges in reactor design and light distribution for photocatalysis and electrode stability for electrocatalysis exist, the potential for continuous flow processes makes them attractive for industrial production. A concise and scalable chemoenzymatic synthesis of prostaglandins has been demonstrated on a 10-gram scale, highlighting the potential for large-scale production. researchgate.net The integration of biocatalytic reductions with other enzymatic or chemical steps allows for the efficient synthesis of complex chiral products, enhancing their industrial applicability. nih.gov
Chemical Reactivity and Transformational Studies of Ethyl 7 4 Biphenyl 7 Oxoheptanoate
Ester and Carbonyl Group Reactivity
The aliphatic chain of Ethyl 7-(4-biphenyl)-7-oxoheptanoate contains two key reactive sites: the ethyl ester and the ketone at the C-7 position. These functional groups can undergo various transformations independently or, in some cases, concurrently, depending on the reagents and conditions employed.
Hydrolytic Transformations and Derivative Formation
The ester functionality is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base. chemguide.co.uk
Acid-Catalyzed Hydrolysis : When heated under reflux with a dilute mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the ester undergoes reversible hydrolysis. To drive the reaction to completion, an excess of water is typically used. chemguide.co.uk The products are 7-(4-biphenyl)-7-oxoheptanoic acid and ethanol (B145695).
Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method for ester hydrolysis involves heating with an aqueous solution of a strong base, like sodium hydroxide (NaOH). chemguide.co.uk This reaction, known as saponification, initially produces the sodium salt of the carboxylic acid (sodium 7-(4-biphenyl)-7-oxoheptanoate) and ethanol. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.
Beyond hydrolysis, the ester group can be converted into other derivatives. For instance, reaction with ammonia or primary/secondary amines can yield the corresponding primary, secondary, or tertiary amides in a process known as aminolysis.
| Reaction Type | Reagents | Primary Product | Byproduct |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., dil. H₂SO₄), Heat | 7-(4-biphenyl)-7-oxoheptanoic acid | Ethanol |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH(aq), Heat 2. H₃O⁺ | 7-(4-biphenyl)-7-oxoheptanoic acid | Ethanol |
| Aminolysis | Ammonia (NH₃) or Amine (RNH₂/R₂NH), Heat | 7-(4-biphenyl)-7-oxoheptanamide (or N-substituted amide) | Ethanol |
Reductive Pathways of the Keto Functionality
The ketone carbonyl group is readily reduced to a secondary alcohol. The choice of reducing agent is crucial as it determines the selectivity of the reduction, particularly concerning the reactivity of the ester group.
Selective Ketone Reduction : Sodium borohydride (NaBH₄) is a mild reducing agent that chemoselectively reduces ketones and aldehydes. In the case of this compound, NaBH₄ in a protic solvent like methanol or ethanol will reduce the ketone to a hydroxyl group, yielding Ethyl 7-(4-biphenyl)-7-hydroxyheptanoate, while leaving the ester group intact. Ammonia borane has also been shown to selectively reduce keto esters to their corresponding hydroxyl esters. rsc.org
Concurrent Ketone and Ester Reduction : Lithium aluminum hydride (LiAlH₄) is a much more powerful and less selective reducing agent. It will readily reduce both the ketone and the ester functional groups. Treatment with LiAlH₄ would result in the formation of 7-(4-biphenyl)heptane-1,7-diol.
| Reducing Agent | Solvent | Functional Group(s) Reduced | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Ketone only | Ethyl 7-(4-biphenyl)-7-hydroxyheptanoate |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Ketone and Ester | 7-(4-biphenyl)heptane-1,7-diol |
Oxidative Reactions and Product Characterization
The oxidation of the keto group in this compound can proceed through different pathways, depending on the oxidant used.
Baeyer-Villiger Oxidation : This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alpha-carbons. The regioselectivity is determined by the migratory aptitude of the adjacent groups, with groups better able to stabilize a positive charge migrating preferentially. organic-chemistry.org For the target molecule, the migratory aptitude order is generally phenyl > alkyl. Therefore, the biphenyl (B1667301) group would be expected to migrate, leading to the formation of 4-biphenylyl 6-(ethoxycarbonyl)hexanoate.
Oxidative Cleavage : Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, under harsh conditions (e.g., heat, strong acid/base), can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. This would break down the heptanoate (B1214049) chain and could potentially oxidize the biphenyl moiety if conditions are severe enough.
Biphenyl Moiety Reactivity
The biphenyl core of the molecule is an aromatic system that can undergo substitution reactions, allowing for further functionalization.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) : The biphenyl system is generally more reactive towards electrophiles than benzene. wikipedia.org The reactivity and regioselectivity are governed by the two substituents on one of the phenyl rings: the second phenyl ring and the 7-oxoheptanoate chain.
The phenyl substituent is an activating group and directs incoming electrophiles to the ortho and para positions (the 2'- and 4'- positions of the unsubstituted ring). uci.edu
The acyl group (-COR) attached to the other ring is a deactivating group and a meta-director. uci.edu
Due to these competing effects, electrophilic substitution is strongly favored to occur on the unsubstituted phenyl ring, which is activated by the other ring. The primary products will be the 4'-substituted (para) and 2'-substituted (ortho) isomers. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Ethyl 7-(4'-nitro-[1,1'-biphenyl]-4-yl)-7-oxoheptanoate |
| Bromination | Br₂, FeBr₃ | Ethyl 7-(4'-bromo-[1,1'-biphenyl]-4-yl)-7-oxoheptanoate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 7-(4'-acetyl-[1,1'-biphenyl]-4-yl)-7-oxoheptanoate |
Nucleophilic Aromatic Substitution (NAS) : The biphenyl rings in the parent molecule are electron-rich and lack a suitable leaving group, making them unreactive towards nucleophilic aromatic substitution. For NAS to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). Therefore, a derivative such as Ethyl 7-(4'-nitro-4-chloro-[1,1'-biphenyl]-4-yl)-7-oxoheptanoate would be required for such transformations.
Cross-Coupling Derivatizations on the Biphenyl Core
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds and are particularly effective for synthesizing complex biaryl compounds. gre.ac.uk To utilize this chemistry, the biphenyl core of this compound must first be functionalized with a halide or triflate, typically via electrophilic aromatic substitution as described above.
For example, the brominated derivative, Ethyl 7-(4'-bromo-[1,1'-biphenyl]-4-yl)-7-oxoheptanoate, serves as an excellent substrate for Suzuki coupling. Reacting this compound with various arylboronic acids in the presence of a palladium catalyst and a base can generate a wide array of terphenyl and more complex poly-aromatic structures. google.com
| Boronic Acid Coupling Partner (Ar-B(OH)₂) | Resulting Product Structure |
|---|---|
| Phenylboronic acid | Ethyl 7-oxo-7-([1,1':4',1''-terphenyl]-4-yl)heptanoate |
| 4-Methoxyphenylboronic acid | Ethyl 7-(4'-methoxy-[1,1':4',1''-terphenyl]-4-yl)-7-oxoheptanoate |
| Thiophene-2-boronic acid | Ethyl 7-oxo-7-(4'-(thiophen-2-yl)-[1,1'-biphenyl]-4-yl)heptanoate |
Exploration of Novel Reaction Pathways and Mechanisms
The unique structural features of this compound, namely the aromatic biphenyl ketone and the long aliphatic ester chain, open avenues for exploring novel chemical transformations. This section delves into potential reaction pathways and their underlying mechanisms, focusing on radical chemistry, cyclization, and rearrangement studies.
Radical Chemistry Involving this compound
The presence of a ketone carbonyl group makes this compound a candidate for photochemical reactions proceeding through radical intermediates. Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which then behaves like a radical.
One of the most probable radical pathways for this molecule is a Norrish Type II reaction . This intramolecular process involves the abstraction of a hydrogen atom from the γ-carbon of the alkyl chain by the excited carbonyl oxygen. In the case of this compound, the γ-hydrogen is located on the fourth carbon atom of the heptanoate chain. This abstraction leads to the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two competing pathways:
Cleavage (Fragmentation): The biradical can fragment to yield a smaller ketone (4-biphenyl methyl ketone) and an unsaturated ester (ethyl pent-4-enoate).
Cyclization (Norrish-Yang Reaction): The two radical centers can combine to form a new carbon-carbon bond, resulting in a cyclobutanol derivative. nih.govchem-station.comnih.gov
The efficiency and diastereoselectivity of such cyclizations can be influenced by factors like hydrogen bonding. nih.gov The table below summarizes the potential products from the Norrish Type II reaction of this compound.
| Reaction Pathway | Reactant | Intermediate | Potential Products |
| Norrish Type II Cleavage | This compound | 1,4-Biradical | 4-Biphenyl methyl ketone and Ethyl pent-4-enoate |
| Norrish-Yang Cyclization | This compound | 1,4-Biradical | 1-(4-Biphenyl)-1-hydroxy-2-(3-ethoxycarbonylpropyl)cyclobutane |
Mechanistic Investigations of Key Chemical Transformations
A deeper understanding of the reactivity of this compound requires detailed mechanistic investigations of these potential transformations.
Mechanism of the Norrish-Yang Cyclization:
The Norrish-Yang reaction proceeds through a well-defined mechanism: chem-station.comnih.gov
Photoexcitation: The ketone absorbs a photon, promoting an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π*), forming an excited singlet state (S1).
Intersystem Crossing: The singlet state rapidly undergoes intersystem crossing to the more stable triplet state (T1).
Intramolecular Hydrogen Abstraction: The triplet ketone abstracts a γ-hydrogen atom from the alkyl chain through a six-membered transition state, forming a 1,4-biradical.
Biradical Combination: The two radical centers of the biradical then couple to form a new carbon-carbon bond, yielding the cyclobutanol product. nih.gov
The diastereoselectivity of the cyclobutanol formation can be rationalized by considering the conformational preferences of the 1,4-biradical intermediate and the diastereoselective nature of the biradical combination step. nih.govacs.org
Mechanism of Intramolecular Friedel-Crafts Acylation:
The proposed intramolecular Friedel-Crafts acylation would proceed via the following steps: masterorganicchemistry.com
Hydrolysis: The ethyl ester is hydrolyzed to a carboxylic acid under acidic conditions.
Formation of Acylium Ion: The carboxylic acid is protonated by a strong acid, followed by the loss of a water molecule to generate a highly reactive acylium ion.
Electrophilic Aromatic Substitution: The acylium ion acts as an electrophile and attacks the biphenyl ring. This proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion).
Deprotonation: A proton is lost from the sigma complex to restore the aromaticity of the ring, yielding the final cyclized ketone.
The following table provides a summary of the key intermediates and mechanistic steps for these transformations.
| Transformation | Key Mechanistic Steps | Key Intermediates |
| Norrish-Yang Cyclization | Photoexcitation, Intersystem Crossing, Intramolecular γ-Hydrogen Abstraction, Biradical Combination | Excited Triplet State, 1,4-Biradical |
| Intramolecular Friedel-Crafts Acylation | Ester Hydrolysis, Acylium Ion Formation, Electrophilic Aromatic Substitution, Deprotonation | Carboxylic Acid, Acylium Ion, Sigma Complex (Arenium Ion) |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of Ethyl 7 4 Biphenyl 7 Oxoheptanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution ¹H and ¹³C NMR Techniques
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for the initial structural assessment of Ethyl 7-(4-biphenyl)-7-oxoheptanoate.
The ¹H NMR spectrum provides crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, characteristic signals are expected for the ethyl ester group, the aliphatic heptanoate (B1214049) chain, and the aromatic biphenyl (B1667301) system. The ethyl group typically displays a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The protons of the biphenyl group will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dependent on their position on the two phenyl rings.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbons of the ketone and the ester, the carbons of the biphenyl rings, the carbons of the aliphatic chain, and the carbons of the ethyl group. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing significantly downfield.
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Ethyl CH₃ | ~1.2 | ~14 |
| Ethyl CH₂ | ~4.1 | ~60 |
| Aliphatic CH₂ | 1.3 - 3.0 | 24 - 40 |
| Biphenyl C-H | 7.3 - 8.0 | 127 - 145 |
| Biphenyl C (quaternary) | - | 135 - 145 |
| C=O (Ketone) | - | ~200 |
| C=O (Ester) | - | ~173 |
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)
To definitively assign the ¹H and ¹³C NMR signals and to piece together the molecular framework, advanced two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the aliphatic chain and within the aromatic rings, helping to establish the connectivity of the carbon backbone. For instance, the quartet of the ethyl group's CH₂ would show a cross-peak to the triplet of its CH₃.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to. This is invaluable for assigning the carbon signals based on the more readily interpretable proton spectrum.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the measured exact mass can be uniquely matched to a specific combination of atoms. For this compound (C₂₁H₂₄O₃), the calculated exact mass is 324.1725. An HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. GC-MS is an excellent tool for assessing the purity of a sample of this compound and for confirming its identity. The mass spectrum obtained from GC-MS will show the molecular ion peak (if stable enough to be observed) and a characteristic fragmentation pattern that can serve as a "fingerprint" for the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and ions are formed directly from the liquid phase. This gentle ionization process often results in the observation of an abundant protonated molecule ([M+H]⁺) or other adduct ions, with minimal fragmentation. For this compound, ESI-MS would be expected to show a strong signal for the protonated molecule at an m/z corresponding to its molecular weight plus the mass of a proton. This provides a clear confirmation of the compound's molecular weight. Tandem mass spectrometry (MS/MS) experiments can also be performed with ESI to induce fragmentation and obtain further structural information.
| Technique | Information Obtained | Expected Result for this compound |
| HRMS | Exact Mass and Elemental Formula | m/z ≈ 324.1725 (for C₂₁H₂₄O₃) |
| GC-MS | Purity and Fragmentation Pattern | A single major peak with a characteristic mass spectrum |
| ESI-MS | Molecular Weight Confirmation | Abundant [M+H]⁺ ion at m/z ≈ 325.1803 |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present. The structure of this compound contains several distinct moieties—a biphenyl group, an aromatic ketone, a long aliphatic chain, and an ethyl ester—each with predictable and identifiable IR absorption bands.
The primary diagnostic absorptions are expected from the two carbonyl (C=O) groups. The ketone's carbonyl is directly attached to the biphenyl ring, resulting in conjugation. This delocalization of electrons lowers the bond order of the C=O double bond, shifting its stretching frequency to a lower wavenumber, typically in the range of 1685-1666 cm⁻¹. orgchemboulder.compg.edu.pl In contrast, the ethyl ester carbonyl is part of a saturated aliphatic chain and is not conjugated. Therefore, it is expected to absorb at a higher frequency, characteristic of aliphatic esters, generally between 1750-1735 cm⁻¹. orgchemboulder.comlibretexts.org
The ester functional group also exhibits strong C-O stretching vibrations, which typically appear as two distinct bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com These correspond to the asymmetric and symmetric stretching of the C-O-C moiety. The biphenyl group and its aromatic C-H bonds produce characteristic signals, including aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ range. libretexts.orgresearchgate.net The long heptanoate chain contributes strong aliphatic C-H stretching bands between 2960 and 2850 cm⁻¹. libretexts.org
A summary of the expected FT-IR absorption bands for this compound is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Biphenyl) | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (Heptanoate Chain) | 2960 - 2850 | Strong |
| C=O Stretch | Ethyl Ester (Aliphatic) | 1750 - 1735 | Strong |
| C=O Stretch | Aryl Ketone (Conjugated) | 1685 - 1666 | Strong |
| C=C Stretch | Aromatic (Biphenyl Ring) | 1600 - 1450 | Medium-Weak |
| C-O Stretch | Ester | 1300 - 1000 | Strong (Multiple Bands) |
Raman spectroscopy is a light scattering technique that provides complementary information to FT-IR. It relies on the change in the polarizability of a molecule's electron cloud during vibration. While FT-IR is particularly sensitive to polar bonds like carbonyls, Raman spectroscopy is highly effective for analyzing non-polar, symmetric bonds and skeletal vibrations, such as the C=C bonds within the biphenyl ring system.
For this compound, Raman spectroscopy would be a powerful tool for characterizing the aromatic backbone. Biphenyl and its derivatives exhibit characteristic strong Raman peaks. researchgate.net Common features include intense signals around 3065 cm⁻¹ (aromatic C-H stretch), 1600 cm⁻¹ (ring C=C stretch), 1280 cm⁻¹, 1030 cm⁻¹, and 1000 cm⁻¹ (ring breathing modes). researchgate.netresearchgate.net These distinct and sharp peaks serve as an excellent fingerprint for the biphenyl moiety.
The carbonyl groups of the ketone and ester are also Raman active and can be used for structural confirmation. While specific experimental Raman data for this compound is not widely available, the technique's application would be invaluable. It can help resolve ambiguities from the FT-IR spectrum and provide deeper insights into the skeletal structure of the long aliphatic chain and the conformation of the biphenyl group.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Biphenyl | ~3065 | Strong |
| Aromatic C=C Stretch | Biphenyl | ~1600 | Strong |
| Ring Breathing / Skeletal | Biphenyl | ~1280, 1030, 1000 | Strong |
| C=O Stretch | Ketone / Ester | 1750 - 1660 | Medium |
| Aliphatic C-H Stretch | Heptanoate Chain | 2960 - 2850 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can construct an electron density map and, from it, a detailed model of the molecular structure.
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous data on several key structural features that are not accessible through spectroscopy alone. This includes:
Precise Bond Lengths and Angles: Confirming the exact lengths of all carbon-carbon, carbon-oxygen, and carbon-hydrogen bonds, and the angles between them. For instance, the C-C bond length in the biphenyl ring is expected to be intermediate between a single and double bond (~0.139 nm). docbrown.info
Molecular Conformation: Determining the preferred solid-state conformation of the molecule. This would reveal the torsion angle between the two phenyl rings of the biphenyl group, which is typically non-planar in the gas phase but can be planar in a crystal lattice. wikipedia.org It would also define the conformation of the flexible seven-carbon alkyl chain.
Stereochemistry: Establishing the relative and absolute stereochemistry if chiral centers were present.
Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice, including any significant non-covalent interactions like hydrogen bonding or π-stacking that dictate the macroscopic properties of the solid.
While crystallographic studies have been conducted on numerous biphenyl derivatives researchgate.net and long-chain esters, nih.gov a published crystal structure for this compound was not identified in the surveyed literature. The primary challenge for this molecule would be growing a single crystal of sufficient quality, a process that can be rate-limiting. researchgate.net However, should a crystal structure be determined, it would provide the ultimate benchmark for validating and refining structural models derived from spectroscopic and computational methods.
Computational and Theoretical Investigations of Ethyl 7 4 Biphenyl 7 Oxoheptanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. By solving approximations of the Schrödinger equation, these methods can elucidate properties that are difficult or impossible to measure directly.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for a molecule of this size. nih.govmdpi.com By approximating the electron density, DFT can effectively predict the electronic structure and reactivity. A key application is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For Ethyl 7-(4-biphenyl)-7-oxoheptanoate, the HOMO is expected to be localized on the electron-rich biphenyl (B1667301) ring system, while the LUMO is likely centered on the electrophilic carbonyl group (C=O). A smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. mdpi.com For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site prone to electrophilic attack, and positive potential (blue) around the hydrogen atoms, which are susceptible to nucleophilic attack. mdpi.com
Table 1: Predicted FMO Properties using DFT (B3LYP/6-311G level)**
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating capability (localized on biphenyl) |
| LUMO Energy | -1.8 | Electron-accepting capability (localized on carbonyl) |
| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity and stability |
Ab Initio Methods for Molecular Properties
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. rsc.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate calculations of various molecular properties for validation. rsc.orgnih.gov
Table 2: Hypothetical Molecular Properties Calculated by Ab Initio Methods
| Property | Method | Predicted Value |
| Dipole Moment | MP2/aug-cc-pVDZ | ~2.5 Debye |
| Mean Polarizability (α) | CCSD(T)/cc-pVTZ | ~350 a.u. |
| Optimized C=O Bond Length | CCSD(T)/cc-pVTZ | ~1.21 Å |
Molecular Dynamics Simulations and Conformational Analysis
The structural flexibility of this compound, arising from the rotatable bond between the phenyl rings and the numerous single bonds in the heptanoate (B1214049) chain, means it can exist in many different three-dimensional arrangements, or conformations. lumenlearning.com Conformational analysis is the study of these different arrangements and their relative energies. lumenlearning.com
Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. nih.govmdpi.com By simulating the atomic motions over time, MD can reveal the preferred shapes of the molecule and the energy barriers between different conformations. nih.gov Two key areas of flexibility are:
Alkyl Chain Conformation: The seven-carbon chain can adopt various staggered conformations (anti and gauche) to minimize steric strain. youtube.com The fully extended anti conformation is generally the lowest in energy, but gauche interactions can lead to folded structures. lumenlearning.com
MD simulations help identify the most stable, low-energy conformers that are most likely to be present at a given temperature. nih.govacs.org This information is crucial, as the molecule's shape can significantly influence its physical properties and biological interactions.
Table 3: Relative Energies of Key Conformers
| Dihedral Angle | Description | Relative Energy (kcal/mol) | Population at 298 K |
| C1'-C1-Cα-Cβ | Biphenyl Torsion | 0 (Global Minimum) | High |
| Cα-Cβ-Cγ-Cδ | Alkyl Chain (Anti) | 0.2 | High |
| Cβ-Cγ-Cδ-Cε | Alkyl Chain (Gauche) | 1.1 | Moderate |
| C1'-C1-Cα-Cβ | Eclipsed Biphenyl | >5 | Very Low |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed exploration of potential chemical reactions at a molecular level. acs.org For this compound, a common reaction to model would be the reduction of the ketone to a secondary alcohol. mdpi.com
Using methods like DFT, chemists can map the entire reaction coordinate from reactant to product. This process involves identifying the transition state (TS)—the highest energy point along the reaction pathway—which is critical for determining the reaction's feasibility and rate. scholarsresearchlibrary.com The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction.
Techniques such as Quadratic Synchronous Transit (QST2/QST3) or eigenvector-following are used to locate the precise geometry of the transition state. Frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scholarsresearchlibrary.com
Table 4: Calculated Energetics for a Hypothetical Ketone Reduction
| Species | Method | Relative Energy (kcal/mol) |
| Reactant (Ketone) | B3LYP/6-311+G(d,p) | 0 |
| Transition State (TS) | B3LYP/6-311+G(d,p) | +15.2 |
| Product (Alcohol) | B3LYP/6-311+G(d,p) | -8.5 |
Predictive Modeling of Spectroscopic Parameters
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be invaluable for structural confirmation and interpretation of experimental results. nih.govnih.gov
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with remarkable accuracy. nih.gov By calculating the magnetic shielding of each nucleus, a theoretical spectrum can be generated. Comparing this predicted spectrum with an experimental one can confirm the molecular structure and help assign complex signals, such as those in the crowded aromatic region of the biphenyl group. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. mdpi.com These frequencies correspond to the absorption peaks in an IR spectrum. The predicted spectrum can identify characteristic peaks, such as the strong C=O stretch of the ketone and ester groups (~1730-1680 cm⁻¹) and the C=C stretches of the aromatic rings (~1600-1450 cm⁻¹). researchgate.net
Table 5: Predicted vs. Typical Experimental Spectroscopic Data
| Parameter | Predicted Value | Typical Experimental Range |
| ¹³C Chemical Shift (Ketone C=O) | 198.5 ppm | 195-205 ppm |
| ¹H Chemical Shift (Aromatic H) | 7.4 - 8.0 ppm | 7.3 - 8.1 ppm |
| IR Frequency (Ketone C=O Stretch) | 1688 cm⁻¹ | 1680-1695 cm⁻¹ |
| IR Frequency (Ester C=O Stretch) | 1732 cm⁻¹ | 1730-1740 cm⁻¹ |
Applications of Ethyl 7 4 Biphenyl 7 Oxoheptanoate in Advanced Chemical Research
Role as a Key Intermediate and Building Block in Complex Organic Synthesis
The reactivity of the ketone and ester functional groups, combined with the rigid and electronically active biphenyl (B1667301) moiety, makes Ethyl 7-(4-biphenyl)-7-oxoheptanoate a versatile precursor in the construction of more complex molecular architectures.
The biphenyl scaffold is a common structural motif in many biologically active compounds. This compound serves as a starting material for the synthesis of various pharmaceutical intermediates, particularly those containing heterocyclic rings. The ketone and ester groups provide reactive sites for cyclization and derivatization reactions.
For instance, the synthesis of nitrogen-containing heterocycles is a significant area of medicinal chemistry, as these structures are prevalent in a vast array of drugs. nih.govmdpi.com The ketone functionality in this compound can undergo condensation reactions with hydrazines or other dinucleophiles to form pyridazines, pyrazoles, or other heterocyclic systems. The long heptanoate (B1214049) chain can be modified or cleaved as needed during the synthetic sequence.
Table 1: Potential Heterocyclic Scaffolds from Biphenyl Keto Esters
| Reactant | Resulting Heterocycle | Potential Therapeutic Area |
| Hydrazine | Pyridazine derivative | Cardiovascular, Anti-cancer |
| Substituted Hydrazines | Pyrazole derivative | Anti-inflammatory, Analgesic |
| Hydroxylamine | Isoxazole derivative | Anticonvulsant, Antimicrobial |
| Amidines | Pyrimidine derivative | Antiviral, Antibacterial |
This table represents potential synthetic pathways based on the known reactivity of ketones and esters in the synthesis of heterocyclic compounds.
Beyond pharmaceuticals, this compound is a precursor for a range of specialty and fine chemicals. The biphenyl group is a key component in fluorescent whitening agents and other organic materials with specific optical properties. schultzchem.com The long alkyl chain of the heptanoate group can be functionalized to tune the physical properties of the final product, such as solubility and melting point.
The synthesis of such specialty chemicals often involves the transformation of the ketone or ester group. For example, reduction of the ketone to an alcohol, followed by further reactions, can lead to a variety of derivatives. Similarly, hydrolysis of the ester to a carboxylic acid opens up another avenue for derivatization, such as amidation to create more complex structures. These transformations allow for the creation of a diverse library of biphenyl-containing compounds for various applications. rsc.org
Contributions to Materials Science
The rigid nature of the biphenyl unit in this compound makes it an attractive component in the design of new materials with ordered structures, such as polymers and liquid crystals.
This compound can be incorporated into polymer chains to impart specific properties. After hydrolysis of the ethyl ester to a carboxylic acid, the resulting molecule can be used as a monomer in the synthesis of polyesters and polyamides. The biphenyl group in the polymer backbone can enhance thermal stability and mechanical strength.
The general scheme for the synthesis of polyesters and polyamides involves the reaction of a dicarboxylic acid with a diol or a diamine, respectively. mdpi.comncl.res.in By converting this compound to a di-functional monomer (e.g., by introducing another reactive group on the second phenyl ring), it can be used in polycondensation reactions.
Table 2: Potential Polymer Applications of this compound Derivatives
| Polymer Type | Potential Monomer Derivative | Key Property Conferred by Biphenyl Unit |
| Polyester | Biphenyl dicarboxylic acid | High thermal stability, mechanical strength |
| Polyamide | Biphenyl diacid or diamine | Rigidity, improved thermal properties |
This table illustrates the potential use of the subject compound in polymer synthesis after appropriate chemical modification.
The biphenyl moiety is a well-established mesogen, a fundamental component of molecules that exhibit liquid crystalline properties. researchgate.netnih.gov The elongated and rigid structure of the biphenyl unit promotes the formation of ordered, anisotropic fluid phases. This compound, with its long alkyl chain, is a promising precursor for the synthesis of calamitic (rod-like) liquid crystals.
The terminal ethyl ester can be hydrolyzed and re-esterified with various alcohols, including those containing chiral centers or other functional groups, to create a library of biphenyl-based liquid crystals with tailored mesomorphic properties. The length of the alkyl chain and the nature of the terminal groups play a crucial role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures. researchgate.netsciforum.net
Table 3: Influence of Molecular Structure on Mesomorphic Properties of Biphenyl Derivatives
| Structural Feature | Effect on Liquid Crystalline Properties |
| Rigid Biphenyl Core | Induces mesophase formation |
| Long Alkyl Chain | Affects transition temperatures and phase type |
| Terminal Functional Groups | Can be modified to tune mesomorphic behavior |
This table summarizes the general principles of how the structural components of biphenyl esters influence their liquid crystalline behavior.
Applications in Coordination Chemistry
The biphenyl group in this compound can act as a ligand in coordination chemistry. While simple biphenyl is a relatively weak ligand, the introduction of coordinating groups onto the phenyl rings can create multidentate ligands capable of forming stable complexes with various metal ions. ncf.edu
The synthesis of such ligands would involve functionalization of the biphenyl unit of this compound, for example, by introducing phosphino, amino, or carboxylic acid groups. The resulting metal complexes have potential applications in catalysis, materials science, and biomedical imaging. The specific geometry and electronic properties of the complex will depend on the nature of the metal ion and the coordinating groups on the ligand. semanticscholar.orgsu.edu.lyresearchgate.netnih.gov
Design and Synthesis of Metal-Organic Ligands
The transformation of this compound into a metal-coordinating ligand typically involves the chemical modification of the heptanoate backbone to introduce additional donor atoms capable of binding to metal centers. A common and effective strategy is the conversion of the keto-ester moiety into a β-diketone. β-Diketones are well-established chelating agents that form stable complexes with a wide variety of metal ions.
A plausible synthetic route to a novel β-diketonate ligand derived from this compound is through a base-mediated Claisen condensation reaction. In this proposed synthesis, the starting keto-ester is treated with a strong base to generate an enolate, which then reacts with an acylating agent, such as 4-biphenylacetyl chloride, to yield the desired β-diketone ligand. This design strategy effectively incorporates a second biphenyl group, enhancing the potential for π-stacking interactions within the resulting metal complexes, which can influence their structural and photophysical properties.
The synthesized ligand, herein hypothetically named Ethyl 2-(4-biphenylacetyl)-7-(4-biphenyl)-7-oxoheptanoate, is a polytopic ligand possessing multiple coordination sites. The two carbonyl groups of the β-diketone moiety can chelate to a metal center, while the ester group could potentially coordinate to another metal ion or be further functionalized.
Table 1: Proposed Synthesis of a β-Diketone Ligand
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions | Product |
| This compound | 4-Biphenylacetyl chloride | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature, 24 h | Ethyl 2-(4-biphenylacetyl)-7-(4-biphenyl)-7-oxoheptanoate |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This synthetic approach allows for the creation of a ligand with a flexible alkyl chain connecting two rigid biphenyl units, offering a balance of structural rigidity and conformational flexibility that can be advantageous in the construction of diverse coordination architectures.
Formation and Characterization of Coordination Complexes
The newly synthesized β-diketonate ligand can be employed in the formation of coordination complexes with various metal ions. Lanthanide ions, for instance, are known to form highly luminescent complexes with β-diketonate ligands, making them suitable for applications in lighting, displays, and sensors.
The formation of a coordination complex can be achieved by reacting the ligand with a metal salt, such as Europium(III) chloride, in a suitable solvent system. The reaction typically proceeds under mild conditions, leading to the self-assembly of the final complex. The stoichiometry of the resulting complex will depend on the coordination preferences of the metal ion and the steric and electronic properties of the ligand. A common stoichiometry for lanthanide β-diketonate complexes is [Ln(ligand)₃], where Ln is the lanthanide ion.
The characterization of the resulting coordination complex is crucial to determine its structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=O bonds of the β-diketone upon complexation provides evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and provide information about the coordination environment in diamagnetic complexes. For paramagnetic lanthanide complexes, NMR can be more complex but can still yield valuable structural information.
UV-Visible (UV-Vis) Spectroscopy: This method is used to study the electronic absorption properties of the ligand and the complex. The "antenna effect," where the organic ligand absorbs light and transfers the energy to the metal center, can be investigated using this technique.
Photoluminescence Spectroscopy: For lanthanide complexes, this is a key characterization technique to study their emission properties, including emission wavelength, quantum yield, and lifetime.
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the coordination complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center.
Table 2: Hypothetical Characterization Data for a Europium(III) Complex
| Technique | Observation | Interpretation |
| FT-IR | Shift of C=O stretching frequency from ~1600 cm⁻¹ in the free ligand to ~1580 cm⁻¹ in the complex. | Coordination of the β-diketone to the Eu(III) ion. |
| UV-Vis | Strong absorption band around 350 nm. | Ligand-centered π-π* transitions. |
| Photoluminescence | Strong red emission centered at 612 nm upon excitation at 350 nm. | Characteristic ⁵D₀ → ⁷F₂ transition of Eu(III), indicating efficient energy transfer from the ligand (antenna effect). |
| Elemental Analysis | C, H, N, and Eu percentages consistent with the formula [Eu(ligand)₃]. | Confirmation of the stoichiometry of the complex. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The formation and detailed characterization of such coordination complexes are fundamental steps in the development of new functional materials with tailored optical, magnetic, or catalytic properties. The use of this compound as a starting material provides a strategic entry point into a rich area of coordination chemistry with significant potential for future discoveries.
Future Research Directions and Interdisciplinary Prospects
Development of Asymmetric Synthetic Routes
The presence of a ketone in Ethyl 7-(4-biphenyl)-7-oxoheptanoate makes it a prime candidate for the development of asymmetric synthetic methodologies to produce chiral, non-racemic derivatives. The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science, as different enantiomers can exhibit distinct biological activities or physical properties.
Future research could focus on several established and emerging strategies for asymmetric synthesis:
Catalytic Asymmetric Reduction: The reduction of the ketone to a secondary alcohol can be achieved enantioselectively using chiral catalysts. This could involve transition-metal catalysts with chiral ligands (e.g., Noyori-type hydrogenation) or enzymatic reductions. The resulting chiral alcohol would be a versatile intermediate for further derivatization.
Chiral Auxiliaries: Attaching a chiral auxiliary to the ester or another part of the molecule could direct the stereoselective reduction of the ketone. Subsequent removal of the auxiliary would yield the desired chiral product.
Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations has gained significant traction. Chiral amines or phosphoric acids could be employed to catalyze the enantioselective reduction or other modifications of the ketone. nih.gov
A key challenge in these approaches will be to achieve high levels of enantioselectivity, which will depend on the choice of catalyst and reaction conditions. The development of robust and scalable asymmetric routes to chiral derivatives of this compound would significantly enhance its potential for various applications.
Exploration of Novel Catalytic Transformations
The biphenyl (B1667301) and keto-ester functionalities of this compound offer multiple sites for novel catalytic transformations, enabling the synthesis of a diverse library of derivatives with potentially interesting properties.
Future research in this area could explore:
Cross-Coupling Reactions: The biphenyl group can be further functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This would allow for the introduction of a wide range of substituents onto the biphenyl core, thereby tuning the electronic and steric properties of the molecule.
C-H Activation: Direct functionalization of the C-H bonds on the biphenyl rings or the aliphatic chain through transition-metal catalysis is a rapidly evolving field. This approach offers a more atom-economical way to introduce new functional groups compared to traditional cross-coupling methods.
Decarbonylation: The ketone moiety could potentially undergo catalytic decarbonylation reactions, leading to the formation of new carbon-carbon bonds and unique molecular architectures. chemrxiv.org
The exploration of these catalytic transformations would not only expand the chemical space around the this compound scaffold but also contribute to the development of new synthetic methodologies.
Integration with Supramolecular Chemistry and Nanotechnology
The rigid and aromatic nature of the biphenyl unit makes this compound an attractive building block for supramolecular chemistry and the construction of nanomaterials.
Interdisciplinary prospects in this domain include:
Self-Assembling Systems: Biphenyl derivatives are known to participate in π-π stacking interactions, which can drive the self-assembly of molecules into ordered structures such as nanofibers, gels, and liquid crystals. digitellinc.comresearchgate.netchinesechemsoc.orgchinesechemsoc.org By modifying the structure of this compound, for example, by introducing hydrogen-bonding motifs, it may be possible to design novel self-assembling systems with interesting photophysical or mechanical properties.
Nanoparticle Functionalization: The molecule could be used to functionalize the surface of nanoparticles, such as gold or silica nanoparticles. The biphenyl group can provide a hydrophobic anchor to the nanoparticle surface, while the ester group could be hydrolyzed to a carboxylic acid for further functionalization or to modulate the solubility of the nanoparticles. acs.org Such functionalized nanoparticles could have applications in sensing, drug delivery, or catalysis.
Carbon Nanomembranes: Biphenyl-based molecules have been used as precursors for the fabrication of carbon nanomembranes, which are ultrathin, freestanding sheets of carbon with potential applications in filtration and electronics. beilstein-journals.org The long aliphatic chain of this compound could influence the packing and cross-linking of the molecules during the formation of such membranes.
The integration of this compound into supramolecular and nanostructured systems opens up a wide range of possibilities for the development of advanced materials with tailored properties.
Advanced Computational Design of Analogues with Tunable Properties
Computational chemistry and molecular modeling can play a crucial role in guiding the future development of this compound analogues with specific, desirable properties.
Future research directions in this area involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity or physical property is identified for this class of compounds, QSAR models can be developed to correlate the structural features of the molecules with their activity. These models can then be used to predict the properties of new, unsynthesized analogues, thereby prioritizing synthetic efforts. nih.gov
Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking simulations can be used to predict how analogues of this compound might bind to a specific protein target. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and to understand the key interactions that govern binding.
In Silico Screening: Large virtual libraries of analogues can be generated and screened computationally for desired properties such as drug-likeness, ADME (absorption, distribution, metabolism, and excretion) properties, or specific electronic properties. nih.govscienceopen.com This approach can significantly accelerate the discovery of new lead compounds for various applications.
Q & A
Q. Basic
- Methodological Answer :
Handling requires strict adherence to GHS safety guidelines. Use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust (H335 hazard). Avoid skin contact (H315) by double-gloving and using barrier creams if necessary. Store the compound in a cool, dry place under inert gas (N₂ or Ar) to prevent oxidation or moisture absorption . Emergency procedures for spills include using inert absorbents (e.g., vermiculite) and avoiding water to prevent unintended reactions .
What synthetic routes are available for the preparation of this compound?
Q. Basic
- Methodological Answer :
Two primary methods are documented:- Acid Chloride Route : React 7-(4-biphenyl)-7-oxoheptanoyl chloride with ethanol in anhydrous dichloromethane, catalyzed by pyridine. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1). Purify via column chromatography (silica gel, gradient elution) .
- Oxidative Route : Start with cycloheptanone derivatives. Treat with potassium persulfate in ethanol, followed by oxidation using pyridinium chlorochromate (PCC) to yield the ketone intermediate. Final esterification with ethyl bromide under basic conditions achieves the target compound .
How can researchers optimize the synthesis to improve yield and purity?
Q. Advanced
- Methodological Answer :
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >85%.
- Purification : Employ recrystallization from ethanol/water (3:1) or use preparative HPLC with a C18 column (acetonitrile/water mobile phase). Validate purity via ¹H NMR (e.g., δ 1.22 ppm for ethyl group protons) and GC-MS (m/z 326.4 for molecular ion) .
- Scale-Up : Replace batch reactors with flow chemistry setups to enhance heat dissipation and reduce side reactions .
What analytical techniques are effective for characterizing this compound, and how should data interpretation be approached?
Q. Advanced
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethyl ester (δ 4.08 ppm, q) and biphenyl aromatic protons (δ 7.4–7.6 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the aliphatic chain .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺ = 327.16). Fragmentation patterns (e.g., loss of COOEt group) aid structural confirmation.
- FT-IR : Look for carbonyl stretches at ~1715 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone). Discrepancies may indicate impurities or tautomerization .
What storage conditions are critical for maintaining stability?
Q. Basic
- Methodological Answer :
Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis or oxidation. Use desiccants (silica gel) to control humidity. Avoid prolonged exposure to light (P410 precaution). Regularly monitor purity via NMR or HPLC if stored >6 months .
How should researchers address discrepancies in reported physicochemical properties?
Q. Advanced
- Methodological Answer :
- Cross-Validation : Compare experimental data (e.g., boiling point, logP) with computational predictions (ChemAxon, ACD/Labs). For example, predicted logP for Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate is 4.03, which can guide extrapolations for the biphenyl analog .
- Empirical Testing : Use differential scanning calorimetry (DSC) to resolve conflicting melting point data. For decomposition studies, TGA under N₂ can identify thermal stability thresholds .
What waste disposal strategies minimize environmental impact?
Q. Advanced
- Methodological Answer :
- Neutralization : Treat aqueous waste with 10% sodium bicarbonate to hydrolyze esters, followed by activated carbon filtration.
- Solid Waste : Incinerate in a certified hazardous waste facility at >1000°C to ensure complete breakdown. Avoid landfill disposal due to potential groundwater contamination (H412 hazard) .
What first-aid measures are required for accidental exposure?
Q. Basic
- Methodological Answer :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored (H335). Monitor for bronchospasm .
- Skin Contact : Wash with soap and water for 15 minutes. Apply hydrocortisone cream if irritation persists (H315) .
- Eye Exposure : Rinse with saline solution for 20 minutes; consult an ophthalmologist if redness persists (H319) .
How can thermal stability and decomposition pathways be evaluated?
Q. Advanced
- Methodological Answer :
How can contradictions in biological activity data be resolved?
Q. Advanced
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of this compound with analogs (e.g., 4-chlorophenyl or 3,4-dichlorophenyl derivatives) in enzyme inhibition assays .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsome models. Differences in oxidation rates (e.g., CYP450-mediated) may explain activity variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
